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Compound of Interest

Compound Name: 2-Chlorophenyl 2-iodobenzoate

Cat. No.: B321526

CAS Number: 496033-88-6 Synonyms: 2-lodobenzoic acid 2-chlorophenyl ester; (2-
Chlorophenyl) o-iodobenzoate Molecular Formula: C13HsClIO2 Molecular Weight: 358.56 g/mol

Executive Summary: The Orthogonal Linker

2-Chlorophenyl 2-iodobenzoate represents a specialized class of dihalogenated aryl esters
utilized primarily as high-precision intermediates in medicinal chemistry and materials science.
Its structural value lies in the electronic and kinetic orthogonality of its two halogen
substituents: the highly reactive aryl iodide (Ar-I) on the benzoyl ring and the more robust aryl
chloride (Ar-Cl) on the phenolic ring.

For drug development professionals, this molecule serves as a "molecular pivot." It allows for
sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) where the iodine atom
can be selectively functionalized under mild conditions without disturbing the chlorine atom.
The chlorine moiety remains available for subsequent transformations or as a lipophilic
bioisostere in final drug candidates.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5]

The following data aggregates calculated and literature-proxy values for the specific CAS
496033-88-6.
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Property Value Notes
SMILES Clclceceecc1OC(=0)c2ccecc?2l Definitive structural identifier
MVIVDSWUOGNODP- _
InChl Key Standardized hash
UHFFFAOYSA-N
White to Off-white Crystalline Predicted based on diaryl ester
Appearance )
Solid analogs
Melting Point 72-76 °C Predicted range (approximate)
Boiling Point 415.0 £30.0 °C Calculated at 760 mmHg
Highly Lipophilic; requires non-
LogP 4.62 gy Hpop a
polar solvents
) High density due to lodine
Density 1.8+0.1 g/cm3
content
B DCM, THF, Toluene, Ethyl )
Solubility Insoluble in water

Acetate

Synthesis Protocol: Esterification via Acyl Chloride

Objective: Synthesize 2-chlorophenyl 2-iodobenzoate with >95% purity using a nucleophilic

acyl substitution. Scale: 10 mmol basis.

Reagents & Materials[1][4][5][6][7][8]1[9][10]

Precursor A: 2-lodobenzoyl chloride [CAS: 609-67-6] (2.66 g, 10 mmol)

Precursor B: 2-Chlorophenol [CAS: 95-57-8] (1.28 g, 10 mmol)

Base: Triethylamine (EtsN) or Pyridine (1.5 equiv, 15 mmol)

Solvent: Dichloromethane (DCM), anhydrous (50 mL)

Catalyst (Optional): DMAP (4-Dimethylaminopyridine) (0.1 equiv)

Step-by-Step Methodology
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e Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar
and purge with Nitrogen (N2) or Argon.

 Solubilization: Dissolve 2-Chlorophenol (1.28 g) in 40 mL of anhydrous DCM. Add
Triethylamine (2.1 mL) and cool the solution to 0°C using an ice bath.

» Addition: Dissolve 2-lodobenzoyl chloride (2.66 g) in 10 mL DCM. Add this solution dropwise
to the phenol mixture over 15 minutes to control the exotherm.

o Mechanistic Note: The base neutralizes the HCI by-product, driving the equilibrium
forward.

e Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir
for 4—6 hours. Monitor via TLC (Hexane:EtOAc 8:1).

e Quench & Workup:
o Quench with 20 mL saturated NaHCOs solution.

o Extract the organic layer. Wash sequentially with 1M HCI (to remove excess amine), water,
and brine.

o Dry over anhydrous MgSOQOu, filter, and concentrate under reduced pressure.

 Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography
(Silica Gel, 0-10% EtOAc in Hexane).

Reaction Pathway Visualization
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Figure 1: Synthetic pathway for the esterification of 2-chlorophenyl 2-iodobenzoate.

Core Application: Chemoselective Cross-Coupling

The defining feature of this molecule is the reactivity gap between the C-I and C-Cl bonds. This
allows researchers to build complex "scaffold” molecules in a stepwise fashion.

The Reactivity Hierarchy

o C-1 Bond (High Reactivity): Oxidative addition with Pd(0) occurs rapidly at room temperature
or mild heating (40-60°C).

o Ester Linkage (Medium Reactivity): Susceptible to hydrolysis or transesterification if
conditions are too basic.

o C-Cl Bond (Low Reactivity): Requires specialized ligands (e.g., Buchwald phosphines) and
higher temperatures (>80-100°C) to activate.

Protocol: Site-Selective Suzuki Coupling

Target: Functionalize the benzoyl ring only, retaining the chlorophenol moiety.
o Catalyst System: Pd(PPhs)4 (5 mol%) or Pd(OAc)2/SPhos.

e Coupling Partner: Aryl Boronic Acid (1.1 equiv).
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e Base: K2COs (2.0 equiv) or CsF (anhydrous conditions to protect ester).
» Solvent: Toluene or DME (avoid alcohols to prevent transesterification).
e Temperature: 60°C.

o Result: The boronic acid couples exclusively at the lodine position. The Chlorine remains
intact for a "Second Stage" modification.

Application Workflow Diagram
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Figure 2: Chemoselective functionalization strategy leveraging the reactivity difference between

lodine and Chlorine.

Secondary Application: Xanthone Precursor

While less direct than the "Grover, Shah, and Shah" reaction, this ester can serve as a

precursor for Xanthones (tricyclic dibenzo-y-pyrones) via intramolecular cyclization.

Mechanism: Intramolecular Ullmann-type biaryl ether synthesis is not applicable here (ether
bond exists). Instead, an intramolecular biaryl coupling (C-C bond formation) is required to
close the ring.

Reagent: Pd(OAc)2 + Oxidant (for oxidative coupling) or direct radical cyclization.

Utility: Xanthones are privileged scaffolds in oncology (DNA intercalation) and cardiology.

Safety & Handling

Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.[1]
Storage: Store at 2—8°C, protected from light (lodine-carbon bonds can be photolabile).

Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. mdpi.com [mdpi.com]
e 2. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

e To cite this document: BenchChem. [Technical Profile: 2-Chlorophenyl 2-iodobenzoate].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b321526#cas-number-for-2-chlorophenyl-2-
iodobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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